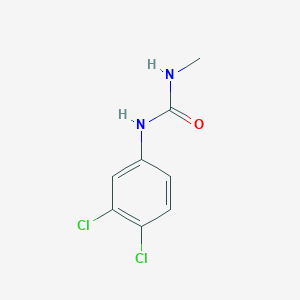

1-(3,4-Dichlorophenyl)-3-methylurea

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQHRQQSSQDLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042180 | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-62-2 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyldiuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4 dichlorophenyl)-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYLDIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transformation Pathways of 1 3,4 Dichlorophenyl 3 Methylurea

Phototransformation Processes

The breakdown of chemical compounds through the action of light, known as phototransformation or photolysis, is a significant process in the environmental fate of many synthetic substances. For the herbicide 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron (B1670789), phototransformation plays a crucial role in its degradation in aqueous environments. This process can occur directly through the absorption of light by the Diuron molecule itself or indirectly through reactions with other light-activated chemical species in the water.

Direct Photolysis in Aqueous Environments

Direct photolysis involves the absorption of light energy by a molecule, leading to its chemical alteration. While the urea (B33335) linkage in Diuron is generally resistant to photolysis at wavelengths greater than 290 nm (the spectrum of sunlight reaching the Earth's surface), direct photolysis can still occur. nih.gov

The quantum yield of photolysis for Diuron at 253.7 nm has been determined to be 0.0125 ± 0.0005. researchgate.net This value, which represents the efficiency of the photochemical process, was found to be insensitive to pH changes within the range of 2 to 8.5. researchgate.net The major photoproducts observed in the direct photolysis of Diuron in aqueous solutions result from the heterolytic substitution of a chlorine atom by a hydroxyl group. psu.edu However, it is generally considered that direct photolysis is not the primary degradation pathway for Diuron in aquatic systems. psu.edu

Photocatalytic Degradation in Heterogeneous Systems

The degradation of Diuron can be significantly accelerated through photocatalysis, a process where a semiconductor material, known as a photocatalyst, absorbs light and generates reactive species that break down the target compound.

Mechanistic Studies of Titanium Dioxide (TiO₂) Photocatalysis

Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of organic pollutants like Diuron. researchgate.netjst.go.jpresearchgate.netnih.govresearchgate.net When TiO₂ is illuminated with UV light, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing Diuron into simpler, less harmful compounds like carbon dioxide, water, chloride ions, and nitrate (B79036) ions. researchgate.netnih.govcetjournal.it

The efficiency of TiO₂ photocatalysis can be enhanced by modifying the catalyst. For instance, platinization of TiO₂ has been shown to increase the degradation rate of Diuron, with a 0.2 wt.% platinum deposition leading to the complete degradation of a 10 mg L⁻¹ Diuron solution in 20 minutes. researchgate.netnih.gov The first-order rate constant for this process was approximately four times higher than that of standard P-25 TiO₂. researchgate.netnih.gov Doping TiO₂ with other elements, such as samarium, has also shown to improve photodegradation performance under sunlight. revista-agroproductividad.org Furthermore, combining TiO₂ with other materials like activated carbon or graphene nanoplatelets can enhance its photocatalytic activity by increasing adsorption of the pollutant and improving charge separation. revista-agroproductividad.orgmdpi.comumn.edu

The degradation of Diuron via TiO₂ photocatalysis proceeds through the formation of several intermediate products. researchgate.netresearchgate.net A proposed mechanism involves the attack of hydroxyl radicals on the Diuron molecule, leading to demethylation, hydroxylation of the aromatic ring, and eventual cleavage of the urea bond. researchgate.netresearchgate.net

Influence of Suspension Parameters on Reaction Kinetics (e.g., pH)

The efficiency of TiO₂ photocatalysis is influenced by several operational parameters, including the pH of the solution. Studies have shown that the degradation rate of Diuron increases as the pH rises from 5 to 9, but then decreases at a pH of 11. jst.go.jpresearchgate.net Neutral to slightly alkaline conditions (pH around 7.78) have been identified as favorable for Diuron degradation. nih.gov

The concentration of the photocatalyst also plays a crucial role. The degradation rate of Diuron increases with an increase in TiO₂ concentration up to a certain point, typically around 1 to 2.98 g·L⁻¹, after which the effect may plateau or even decrease due to light scattering and particle agglomeration. jst.go.jpresearchgate.netnih.gov

| Parameter | Condition | Effect on Degradation | Reference |

|---|---|---|---|

| pH | Increase from 5 to 9 | Increased degradation rate | jst.go.jpresearchgate.net |

| pH 11 | Decreased degradation rate | jst.go.jpresearchgate.net | |

| Optimal pH ~7.78 | Favorable for degradation | nih.gov | |

| TiO₂ Concentration | Increase up to 1-2.98 g·L⁻¹ | Increased degradation rate | jst.go.jpresearchgate.netnih.gov |

| Higher concentrations | Plateau or decrease in rate | jst.go.jpresearchgate.netnih.gov | |

| Catalyst Modification | Platinization (0.2 wt.%) | Complete degradation in 20 min (10 mg L⁻¹) | researchgate.netnih.gov |

| Samarium doping (0.3 wt.%) | 80% degradation under sunlight | revista-agroproductividad.org |

Indirect Photolysis and the Role of Photochemically Produced Reactive Intermediates (PPRIs)

Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb sunlight and produce reactive chemical species that then degrade the target compound. nih.gov These photochemically produced reactive intermediates (PPRIs) can include singlet oxygen (¹O₂) and hydroxyl radicals (•OH). youtube.comnih.govmdpi.com

Contribution of Singlet Oxygen and Hydroxyl Radicals to Transformation Pathways

Hydroxyl radicals are highly reactive and non-selective oxidizing agents that play a significant role in the degradation of Diuron. researchgate.netresearchgate.netnih.gov The reaction of Diuron with hydroxyl radicals is a dominant degradation pathway. researchgate.netnih.govresearchgate.net The rate constant for the reaction of •OH with Diuron has been determined to be 4.6 x 10⁹ M⁻¹ s⁻¹. researchgate.net Theoretical studies suggest that the OH addition reaction occurs favorably at the C2 position of the Diuron molecule. nih.gov The subsequent reactions of the Diuron-OH adduct with molecular oxygen lead to the formation of peroxy radicals, which further contribute to the degradation process. nih.gov

While hydroxyl radicals are a major contributor, singlet oxygen has been found to be not significant in the oxidation of Diuron. nih.gov The primary mechanism for the atmospheric degradation of Diuron is also dominated by its reaction with hydroxyl radicals. researchgate.netnih.gov

| Reactive Species | Role in Diuron Degradation | Rate Constant (with Diuron) | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Major pathway for degradation | 4.6 x 10⁹ M⁻¹ s⁻¹ | researchgate.netresearchgate.netnih.govresearchgate.net |

| Singlet Oxygen (¹O₂) | Not significant | Not applicable | nih.gov |

Identification of Photoproducts through Advanced Spectroscopic Methods (e.g., ¹H-NMR, MS)

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of photoproducts arising from the degradation of this compound. rsc.org While direct photolysis is not considered a primary dissipation route for the parent compound Diuron, its transformation products can be significant under certain conditions, such as prolonged exposure on soil surfaces. psu.edu

Studies on the photolysis of Diuron reveal the formation of several key photoproducts. psu.edu In aqueous solutions, irradiation can lead to the heterolytic substitution of a chlorine atom by a hydroxyl group. psu.edu For instance, at a wavelength of 254 nm, the major photoproduct is 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea. psu.edu Conversely, irradiation at 365 nm predominantly yields 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea. psu.edu Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying various intermediate products of Diuron's photodegradation. researchgate.net High-resolution mass spectrometry, along with ¹H NMR, provides definitive structural confirmation of these and other synthesized urea derivatives. rsc.org

Biodegradation and Metabolic Pathways

Biodegradation is a primary mechanism for the dissipation of Diuron and its metabolites from both soil and aquatic environments. psu.edunerc.ac.uk This process is mediated by a diverse range of microorganisms that utilize the compound as a source of carbon and nitrogen, leading to its transformation and eventual mineralization. nih.govnih.gov

Microbial Degradation in Soil and Aquatic Compartments

Microorganisms are the principal agents driving the degradation of Diuron and its metabolites in soil and water. psu.eduorst.edu The rate and extent of microbial degradation can vary significantly depending on environmental conditions. epa.gov

The presence or absence of oxygen profoundly influences the degradation pathways of Diuron and its derivatives. Under aerobic conditions, the primary degradation pathway involves sequential N-demethylation. psu.edu This process leads to the formation of this compound (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), which can be further hydrolyzed to 3,4-dichloroaniline (B118046) (DCA). psu.edunih.govresearchgate.net The half-life of Diuron in aerobic soil metabolism studies has been reported to be 372 days. epa.gov

In anaerobic environments, such as saturated soils and aquatic sediments, a different transformation pathway is observed. psu.edu Reductive dechlorination can occur, leading to the formation of metabolites like N-(3-chlorophenyl)-N-methylurea. psu.edu In anaerobic aquatic metabolism studies, a significant degradate identified was mCPDMU. epa.gov The half-life of Diuron in anaerobic soil metabolism can be as long as 1000 days, indicating much slower degradation compared to aerobic conditions. epa.gov However, in viable laboratory aquatic systems, degradation appears to be much faster, with half-lives of 33 and 5 days in aerobic and anaerobic systems, respectively. epa.gov

A key microbial metabolite of Diuron is this compound, also referred to as DCPMU or monomethyldiuron. nih.govpsu.edu This compound is formed through the initial N-demethylation of Diuron. psu.edu Further degradation of DCPMU leads to the formation of 1-(3,4-dichlorophenyl)urea (DCPU) and ultimately 3,4-dichloroaniline (DCA). psu.edunih.gov The formation of these demethylated products has been observed in studies involving various fungal strains such as Beauveria bassiana, Cunninghamella elegans, and Mortierella isabellina. psu.edu In some bacterial strains, such as Arthrobacter sp., the transformation of Diuron can lead to the stoichiometric production of 3,4-dichloroaniline. nih.gov

Table 1: Key Microbial Metabolites of this compound and its Parent Compound Diuron

| Metabolite Name | Chemical Formula | Formation Pathway | Environment |

| This compound (DCPMU) | C₈H₈Cl₂N₂O | N-demethylation of Diuron | Aerobic soil and aquatic |

| 1-(3,4-Dichlorophenyl)urea (DCPU) | C₇H₆Cl₂N₂O | N-demethylation of DCPMU | Aerobic soil and aquatic |

| 3,4-Dichloroaniline (DCA) | C₆H₅Cl₂N | Hydrolysis of DCPU | Aerobic soil and aquatic |

| N-(3-chlorophenyl)-N-methylurea (CPMU) | C₈H₉ClN₂O | Reductive dechlorination of Diuron | Anaerobic soil |

| mCPDMU | Not specified | Degradation of Diuron | Anaerobic aquatic |

Data sourced from multiple scientific studies. psu.eduepa.govnih.gov

The microbial breakdown of Diuron and its metabolites is facilitated by specific enzymes. The initial and crucial step of N-demethylation is an enzymatic reaction. psu.edu Fungal degradation, for instance, relies on oxidative enzymes, with cytochrome P450 monooxygenases playing a key role in the demethylation, hydroxylation, and other transformations of the herbicide. nih.gov In some bacteria, amidohydrolases and amidases are responsible for the hydrolysis of the amide bond, a critical step in the degradation cascade that leads to the formation of 3,4-dichloroaniline. researchgate.net

Hydroxylation, the addition of a hydroxyl group, is another important enzymatic reaction in microbial metabolism. nih.gov This process increases the water solubility of the compounds, making them more susceptible to further degradation. nih.gov While specific details on the hydroxylation of this compound by microbial enzymes are part of the broader Diuron degradation pathway, the hydroxylation of the aromatic ring is a known transformation. psu.edu

Plant-Mediated Biotransformation

Plants can absorb Diuron and its metabolites from the soil through their root systems. psu.eduorst.edu Once absorbed, these compounds are translocated within the plant, primarily through the xylem, and can undergo biotransformation. psu.edu The metabolic pathways in plants often mirror those in microbes, involving N-demethylation and hydroxylation. psu.edu

In tolerant plants like cotton, Diuron is metabolized into non-phytotoxic compounds. datapdf.com For example, studies have shown the accumulation of 1-(3,4-dichlorophenyl)urea in cotton leaves. datapdf.com In contrast, susceptible plants like soybean tend to accumulate the more phytotoxic intermediate, this compound. datapdf.com The hydroxylation of the benzene (B151609) ring, particularly at the 2-position, is another significant metabolic step in plants. psu.edu The ability of a plant to metabolize Diuron through N-demethylation, catalyzed by enzymes like N-demethylase, can be a basis for its selectivity and tolerance to the herbicide. psu.edu

Table 2: Plant-Mediated Biotransformation Products of Diuron

| Metabolite Name | Plant Species | Metabolic Process | Reference |

| This compound | Soybean | N-demethylation | datapdf.com |

| 1-(3,4-Dichlorophenyl)urea | Cotton | N-demethylation | datapdf.com |

| Conjugates of monomethyldiuron | Torilis arvenis | N-demethylation and conjugation | psu.edu |

| N-dealkylated derivatives | Lolium rigidum | N-demethylation | psu.edu |

| Hydroxylated metabolites | General | Hydroxylation of the benzene ring | psu.edu |

This table summarizes findings from various studies on the metabolism of Diuron in different plant species.

Internal Metabolic Pathways and Conjugate Formation

This compound (DCPMU) is a primary product of the microbial and plant-mediated degradation of the herbicide Diuron. psu.edusmolecule.com The main transformation pathway involves the N-demethylation of Diuron, where one of the two methyl groups on the terminal nitrogen atom is removed, resulting in the formation of DCPMU. psu.edunih.gov This process is a crucial step in the detoxification of Diuron within biological systems.

Further degradation of DCPMU can occur through the removal of the second methyl group, leading to the formation of 3,4-dichlorophenylurea (DCPU). psu.edunih.gov Subsequently, the amide bond in DCPU can be hydrolyzed, yielding 3,4-dichloroaniline (DCA) as a final major metabolite. nih.govnih.gov In plants, these metabolites can undergo further conjugation, a process where they are bound to endogenous molecules such as sugars or amino acids, to increase their water solubility and facilitate sequestration or transport within the plant. While DCPMU is a recognized metabolite in wheat and radish, the specific conjugates formed are part of the broader metabolic cascade of the parent compound, Diuron. chemicalbook.comnih.gov

The metabolic sequence can be summarized as follows:

Diuron → N-demethylation → This compound (DCPMU)

DCPMU → N-demethylation → 3,4-dichlorophenylurea (DCPU)

DCPU → Amide hydrolysis → 3,4-dichloroaniline (DCA)

Differential Degradation Rates in Plant Varieties

The rate at which this compound and its parent compound, Diuron, are degraded can vary significantly among different plant species. This differential metabolism is a key factor in the selective herbicidal activity of Diuron. Tolerant plants are generally able to metabolize Diuron and its byproducts more rapidly into non-toxic compounds.

Sorption-Desorption Dynamics in Environmental Matrices

The movement and bioavailability of this compound in the environment are largely controlled by its interaction with soil and sediment particles.

Adsorption Isotherms and Models (e.g., Freundlich)

The sorption behavior of phenylurea herbicides, including Diuron and its metabolite DCPMU, in soil and sediment systems is commonly described using adsorption isotherm models. The Freundlich isotherm model has been shown to be effective in characterizing the sorption of these compounds. researchgate.netnih.gov This model empirically describes the relationship between the concentration of the solute on the surface of the sorbent and the concentration of the solute in the liquid at equilibrium.

The Freundlich equation is given by:

Where:

is the amount of solute adsorbed per unit mass of adsorbent.

is the equilibrium concentration of the solute in the solution.

is the Freundlich constant, indicative of the adsorption capacity. upt.ro

is the Freundlich intensity parameter, which relates to the heterogeneity of the surface. upt.roeajournals.org

Studies on phenylurea herbicides have shown that the sorption isotherms are often linear or near-linear, with the Freundlich exponent (1/n) being close to 1. researchgate.netnih.gov This suggests that the energy distribution for adsorption sites is relatively uniform.

Factors Governing Sorption Affinity (e.g., organic matter content, clay composition)

The extent to which this compound is adsorbed in soil is influenced by several key soil properties.

Organic Matter Content: Soil organic matter is a primary factor governing the sorption of phenylurea herbicides. researchgate.netdntb.gov.ua Soils with higher organic matter content generally exhibit a greater capacity to adsorb these compounds. nih.govresearchgate.net This is attributed to the hydrophobic interactions and hydrogen bonding between the herbicide molecules and the organic matter.

Clay Composition and Content: The type and amount of clay minerals in the soil also play a significant role in adsorption. researchgate.net Clay minerals provide a large surface area for sorption to occur. Studies have shown that montmorillonite (B579905) and illite (B577164) clays (B1170129) are particularly effective at adsorbing herbicides compared to kaolinite. researchgate.net

Soil Water Content: The amount of water in the soil can affect the retention and distribution of Diuron and its metabolites. Increased soil water content has been shown to increase the retention of Diuron in some tropical soils. nih.gov

| Factor | Influence on Sorption | Primary Mechanism |

|---|---|---|

| Organic Matter | Increases sorption | Hydrophobic interactions, Hydrogen bonding |

| Clay Content | Increases sorption | Surface area, Cation exchange |

| Soil Water Content | Can increase retention | Affects diffusion and partitioning |

Hysteresis Effects in Desorption Processes

Desorption studies of phenylurea herbicides often reveal a phenomenon known as hysteresis, where the desorption process is not a simple reversal of the sorption process. nih.govnih.govhuji.ac.il This means that the compound is more strongly retained by the soil particles than predicted by the sorption isotherm, making it less readily available for leaching or degradation.

For some phenylurea herbicides, the degree of desorption hysteresis has been observed to increase as the amount of the sorbed compound decreases. huji.ac.ilresearchgate.net This irreversible binding can contribute to the long-term persistence of these compounds and their metabolites in the soil environment. The mechanisms behind hysteresis are complex and may involve the entrapment of molecules within the soil matrix and the formation of stronger bonds over time.

Environmental Persistence and Dissipation Kinetics

This compound is recognized as a persistent environmental metabolite. herts.ac.ukherts.ac.uk Its persistence is a result of its chemical stability and its interactions within soil and aquatic systems.

The dissipation of this compound, along with its parent Diuron, generally follows first-order kinetics. nih.gov The half-life of these compounds can vary widely depending on environmental conditions. For instance, the half-life of the parent compound Diuron in field studies has been reported to range from 73 to 133 days, while its metabolite, mCPDMU (a related but different metabolite), showed a much longer half-life of 217 to 1733 days in the same plots. epa.gov In aerobic soil metabolism studies, the half-life of Diuron was even longer, at 372 days. epa.gov

After 50 days in one study, metabolites including DCPMU comprised about 10% of the total Diuron-related compounds in soil porewater and 20% of those sorbed to the soil matrix. researchgate.net The persistence of DCPMU and other metabolites like DCA in soil and water makes them environmental pollutants of concern. researchgate.netfrontiersin.org

| Compound | Environmental Compartment | Reported Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Diuron (Parent Compound) | Bare Ground Plots | 73 - 133 days | epa.gov |

| Diuron (Parent Compound) | Aerobic Soil | 372 days | epa.gov |

| Diuron (Parent Compound) | Anaerobic Soil | 1000 days | epa.gov |

| mCPDMU (Metabolite) | Bare Ground Plots | 217 - 1733 days | epa.gov |

Ecotoxicological Implications and Environmental Risk Assessment of 1 3,4 Dichlorophenyl 3 Methylurea

Toxicity to Non-Target Organisms

Aquatic Ecotoxicity (e.g., studies on Daphnia, fish species)

Diuron (B1670789) exhibits varying levels of toxicity to aquatic organisms. Studies have shown that it is particularly toxic to algae and aquatic plants due to its mode of action, which involves the inhibition of photosynthesis. europa.euresearchgate.net

For invertebrates, the 96-hour and 7-day median lethal concentration (LC50) values for Daphnia pulex were determined to be 17.9 mg/L and 7.1 mg/L, respectively. nih.gov The 7-day Lowest Observed Adverse Effect Level (LOAEL) and No-Observed-Adverse-Effect-Level (NOAEL) for mortality and reproduction in D. pulex were 7.7 mg/L and 4.0 mg/L, respectively. nih.gov For Daphnia magna, the 48-hour lethal concentration (LC50) is reported to be in the range of 1–2.5 mg/L. nih.gov Another study reported a 21-day NOEC for Daphnia magna at 0.096 mg/L for survival. europa.eu

In fish, chronic toxicity studies have revealed varying sensitivities. For the fathead minnow (Pimephales promelas), a 7-day embryo-larval test showed an LC50 value of 11.7 mg/L, with LOAEL and NOAEL values for reduced growth at 8.3 mg/L and 4.2 mg/L, respectively. nih.gov Juvenile fathead minnows had a 10-day LC50 of 27.1 mg/L. nih.gov The lowest NOEC for fish in a chronic test was reported at 0.41 mg/L. europa.eu

It is important to note that the toxicity of Diuron can be influenced by environmental factors. For instance, research on biofilms has indicated that lower temperatures can lead to higher bioaccumulation of Diuron and consequently, greater inhibition of photosynthetic yield. nih.gov

Interactive Data Table: Aquatic Ecotoxicity of Diuron

| Species | Test Duration | Endpoint | Value (mg/L) |

| Daphnia pulex | 96 hours | LC50 | 17.9 |

| Daphnia pulex | 7 days | LC50 | 7.1 |

| Daphnia pulex | 7 days | LOAEL (mortality & reproduction) | 7.7 |

| Daphnia pulex | 7 days | NOAEL (mortality & reproduction) | 4.0 |

| Daphnia magna | 21 days | NOEC (survival) | 0.096 |

| Pimephales promelas (embryo-larval) | 7 days | LC50 | 11.7 |

| Pimephales promelas (embryo-larval) | 7 days | LOAEL (reduced growth) | 8.3 |

| Pimephales promelas (embryo-larval) | 7 days | NOAEL (reduced growth) | 4.2 |

| Pimephales promelas (juvenile) | 10 days | LC50 | 27.1 |

| Fish (unspecified) | Chronic | NOEC | 0.41 |

Terrestrial Ecotoxicity (e.g., effects on soil invertebrates, microbial communities)

In the terrestrial environment, Diuron can adversely affect soil invertebrates and microbial communities. For the annelid worm Lumbriculus variegatus, 10-day LOAEL and NOAEL values based on reduced weight were 3.5 mg/L and 1.8 mg/L, respectively. nih.gov The chronic ecotoxicity to earthworms is considered moderate. herts.ac.uk

Impact on Soil Microbial Diversity and Ecological Functionality

The negative effects of Diuron on soil microbial populations extend to a reduction in microbial diversity and a disruption of ecological functionality. The herbicide has been shown to negatively affect the abundance of the soil bacterial community. researchgate.net This disruption of the microbial community can have cascading effects on soil processes. The death of microbial populations due to Diuron exposure strongly affects soil microbial communities and their functions. nih.gov

Bioaccumulation and Trophic Transfer Potential within Ecosystems

Diuron has a low to moderate potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (Kow) for Diuron is approximately 700, which is below the trigger value of 1000 that indicates a high capacity to bioaccumulate in fish. epa.gov However, its persistence in the environment means that even with a low bioaccumulation factor, chronic exposure can lead to the presence of residues in aquatic life. nih.gov

Biofilms, which are at the base of many freshwater trophic chains, can accumulate Diuron. nih.gov Studies have shown that temperature can influence the bioaccumulation of Diuron in biofilms, with higher accumulation observed at lower temperatures. nih.gov This accumulation in primary producers presents a potential pathway for trophic transfer to higher organisms in the food web.

Ecotoxicological Risk Assessment Methodologies

Application of Risk Quotient (RQ) and Toxicity Unit (TU) Approaches

Ecotoxicological risk assessment for Diuron often employs methodologies such as the Risk Quotient (RQ) and Toxicity Unit (TU) approaches. The RQ is a simple and widely used tool that compares the predicted environmental concentration (PEC) of a substance to its predicted no-effect concentration (PNEC). An RQ value greater than 1 indicates a potential risk to the environment.

The U.S. Environmental Protection Agency (EPA) has used the RQ approach to assess the ecological risks of Diuron. epa.govpsu.edu Their assessments have indicated that Diuron poses a potential risk to terrestrial and aquatic plants and animals, with RQ values exceeding the level of concern for various non-target organisms. epa.govpsu.edu For example, acute RQ values for mammals ranged from 1.19 to 9.22, and for aquatic animals, from 1.35 to 9.00, based on maximum exposure scenarios. psu.edu The risk quotient-based approach provides an estimation of the likelihood of adverse effects on individual organisms. epa.gov

The Toxicity Unit (TU) approach can also be utilized, particularly in the context of mixtures of pollutants. One TU is defined as the concentration of a chemical divided by its LC50 value. This approach helps in assessing the combined toxicity of multiple stressors in an ecosystem.

Statistical Methods in Ecotoxicological Data Analysis

The analysis of ecotoxicological data for 1-(3,4-Dichlorophenyl)-3-methylurea relies on various statistical methods to determine its environmental impact. These methods are crucial for interpreting the results of toxicity tests and for setting regulatory limits.

Commonly used statistical approaches include:

Hypothesis Testing: This involves using statistical tests like ANOVA (Analysis of Variance) followed by post-hoc tests such as Tukey's to compare the effects of different concentrations of the compound on organisms. nih.gov This helps in determining the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Regression Analysis: This method is used to model the relationship between the concentration of this compound and the observed effect (e.g., mortality, growth inhibition). This allows for the calculation of ECx values, such as the EC50 (the concentration causing a 50% effect).

Species Sensitivity Distributions (SSDs): SSDs are statistical models that describe the variation in sensitivity to a chemical among different species. researchgate.net They are used to estimate the concentration that is protective of a certain percentage of species in an ecosystem, often the HC5 (Hazardous Concentration for 5% of species). researchgate.net

Bayesian Methods: These methods can be used to incorporate prior knowledge into the analysis of ecotoxicological data. This can be particularly useful when data is limited.

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Redundancy Analysis (RDA) are used to analyze complex datasets from field studies, where multiple environmental factors may be influencing the observed effects of this compound.

A study on the effects of this compound on river biofilms utilized a statistical model to understand the influence of the herbicide, chlorophyll (B73375) a concentrations, and photosynthetic efficiency on biovolume. nih.gov This model successfully represented the non-linear relationships and could estimate the net biovolume, demonstrating the utility of statistical modeling in assessing the impact of this herbicide. nih.gov

Monitoring Surveys and Risk Assessment in Specific Water Bodies

Monitoring surveys for this compound are conducted globally to assess its presence and potential risks in aquatic environments. These surveys often find that this herbicide and its metabolites are present in surface water, groundwater, and even drinking water. mdpi.com

Key findings from monitoring surveys include:

Widespread Detection: this compound is frequently detected in surface and groundwater, with concentrations varying significantly depending on the location and proximity to agricultural areas. epa.gov

Seasonal Variation: Higher concentrations are often observed after application periods and rainfall events, which facilitate runoff from treated fields into water bodies. epa.gov

Metabolite Presence: The degradation products of this compound, such as 3,4-dichloroaniline (B118046) (3,4-DCA), 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), and 3,4-dichlorophenylurea (DCPU), are also frequently detected in water samples. epa.gov

Risk assessments are conducted by comparing the measured environmental concentrations (MECs) with ecotoxicological threshold values. A probabilistic risk assessment in the Gwydir River catchment in Australia, for instance, determined the probability of diuron concentrations exceeding toxicity thresholds. researchgate.net In a rural region of Mexico, a study found that while the occurrence of this compound was linked to agricultural activity, the estimated risk to human health from drinking the water was generally low, though it could pose a problem for children at certain locations. mdpi.com

Table 1: Environmental Concentrations of this compound in Various Water Bodies

| Water Body Type | Location | Concentration Range (ng/L) | Reference |

| Surface Water | Québec, Canada (1996-1997) | 80 - 1,800 | canada.ca |

| Surface Water | Québec, Canada (1992-2004) | 240 - 900 | canada.ca |

| Surface Water | Rural cornfield region, Mexico | 15.45 - 157.66 | mdpi.com |

| Well Water | Rural cornfield region, Mexico | Not specified | mdpi.com |

| Surface Water | United States | 2,700 - 2,849,000 | epa.gov |

| Groundwater | United States | 340 - 5,370 | epa.gov |

Environmental Significance of Transformation Products and Metabolites

The environmental impact of this compound is not limited to the parent compound alone. Its transformation products and metabolites can also be toxic and persistent, posing a significant environmental risk.

Comparative Ecotoxicity of this compound and its Parent Compounds

Studies have shown that the toxicity of this compound and its metabolites can vary depending on the organism and the endpoint being tested.

3,4-dichloroaniline (3,4-DCA): This metabolite is often found to be more toxic than the parent compound. nih.govresearchgate.net It is a known degradation product of several herbicides and is persistent in the environment. nih.gov Studies have shown that 3,4-DCA can have reproductive toxicity in fish, even at low concentrations. mdpi.com

3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU): These metabolites are generally considered to be less toxic than the parent compound to photosynthetic organisms. researchgate.net However, some studies have found that they can still have significant ecotoxicological effects. For example, one study found that DCPMU was more toxic than diuron to the crustacean Daphnia magna.

A study on the embryotoxicity and genotoxicity of this compound and its metabolites in the Pacific oyster (Crassostrea gigas) found that the parent compound was more embryotoxic than its metabolites DCPMU and DCPU. unc.nc However, the genotoxicity was similar among the different chemical forms. unc.nc This highlights that biotransformation can sometimes be a detoxification pathway, but not always. unc.nc

Accumulation and Persistence of Degradation Intermediates (e.g., 3,4-dichloroaniline, 3,4-dichlorophenylurea)

The degradation intermediates of this compound, particularly 3,4-dichloroaniline (3,4-DCA) and 3,4-dichlorophenylurea (DCPU), can accumulate and persist in the environment.

Persistence: 3,4-DCA is known to be persistent in soil, water, and groundwater. nih.govresearchgate.net Its half-life in aquatic systems can be more than 36 days. researchgate.net The persistence of these metabolites means they can pose a long-term risk to ecosystems.

Accumulation: Due to their persistence, these compounds can accumulate in sediments, which act as a sink for xenobiotics in the environment. nih.gov From the sediment, they can be released back into the water column, leading to prolonged exposure for aquatic organisms.

Mobility: While the parent compound is considered moderately mobile, its metabolites can have different mobility characteristics. epa.gov For instance, in one study, metabolites appeared to move more slowly than the parent compound in the soil. researchgate.net

The biodegradation of this compound typically involves successive N-demethylations to form DCPMU and DCPU, followed by hydrolysis to produce 3,4-DCA. nih.gov The rate of degradation and the accumulation of intermediates can be influenced by environmental conditions such as oxygen levels. nih.gov

Potential for Secondary Pollution and Hidden Risks

The transformation of this compound into its metabolites can lead to secondary pollution, creating hidden risks that may not be apparent from monitoring the parent compound alone.

Endocrine Disruption: There is evidence that this compound and its transformation products can act as endocrine disruptors, potentially causing hormonal imbalances and reproductive issues in wildlife. mdpi.com

Long-Term Effects: The persistence of these metabolites means that even after the use of this compound has ceased, the environmental contamination and its associated risks can continue for a long time. nih.govresearchgate.net

Complex Mixtures: In the environment, organisms are often exposed to a mixture of the parent compound and its various metabolites. The combined toxicity of this mixture can be difficult to predict and may be greater than the sum of the individual components.

The presence of these persistent and toxic metabolites highlights the importance of considering the entire lifecycle of a pesticide, not just the parent compound, when assessing its environmental risk.

Analytical Methodologies for the Characterization and Quantification of 1 3,4 Dichlorophenyl 3 Methylurea

Chromatographic Techniques for Detection and Separation

Chromatography is a cornerstone for the separation and detection of 1-(3,4-Dichlorophenyl)-3-methylurea from complex environmental and biological samples. These methods leverage the differential partitioning of the analyte between a stationary and a mobile phase to achieve separation.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS, LC-MS/MS, LC/PB-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and widely adopted techniques for the analysis of this compound. usgs.govnih.govepa.govepa.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of the compound in various matrices such as water and soil. usgs.govepa.gov

In a typical LC-MS/MS setup, the sample is first introduced into a liquid chromatograph, where this compound is separated from other components in the mixture. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the parent ion and its fragment ions are used for identification and quantification. epa.goveurl-pesticides.eu The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances specificity by monitoring a specific precursor-to-product ion transition, which minimizes matrix interference. sciex.comepa.gov

Method validation studies have demonstrated the robustness of LC-MS/MS for determining this compound in environmental samples. For instance, a method for analyzing Diuron (B1670789) and its degradates in water reported method detection limits ranging from 3.0 to 6.2 ng/L. usgs.gov Another study focusing on soil samples achieved a target limit of quantitation (LOQ) of 0.010 mg/kg. epa.gov The use of solid-phase extraction (SPE) is a common sample preparation step to concentrate the analyte and remove interfering substances before LC-MS/MS analysis. usgs.govepa.gov

Liquid chromatography with a particle beam interface mass spectrometer (LC/PB-MS) has also been utilized, particularly for the identification of unknown compounds. This technique provides both electron impact and chemical ionization spectra, which aids in structural elucidation. researchgate.net

Table 1: Performance of LC-MS/MS Methods for this compound Analysis

| Matrix | Sample Preparation | Detection Limit | Limit of Quantitation (LOQ) | Recovery | Reference |

| Water | Solid-Phase Extraction (SPE) | 3.0-6.2 ng/L | - | 75-97% | usgs.gov |

| Soil | Accelerated Solvent Extraction (ASE) | - | 0.010 mg/kg | - | epa.gov |

| Water | Solid-Phase Extraction (SPE) | 0.01 µg/L | 0.05 µg/L | - | epa.gov |

| Wastewater | Online Immunoaffinity Column | - | 1.0 ng/L | ~90% | nih.gov |

Gas Chromatography with Nitrogen-Phosphorus Detection (GLC-NPD) and Mass Spectrometry (GLC-MS)

Gas chromatography (GC) is another valuable tool for the analysis of this compound, although it often requires a derivatization step to improve the volatility of the compound. acs.org Gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) is particularly suited for this analyte due to the presence of nitrogen atoms in its structure. nih.govresearchgate.net The NPD is highly sensitive and selective for nitrogen- and phosphorus-containing compounds, providing a distinct advantage in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is also employed for the analysis of this compound. nih.gov Similar to LC-MS, GC-MS provides structural information through mass spectra, aiding in the definitive identification of the compound. Derivatization techniques, such as using pentafluorobenzyl bromide (PFBBr), can be used to enhance the chromatographic properties and detection of the analyte by GC-MS. nih.gov

High Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-performance liquid chromatography with ultraviolet (UV) detection (HPLC-UV) is a widely used and cost-effective method for the quantification of this compound. nih.govscienceopen.comscielo.br This technique separates the compound on a chromatographic column, and the eluting analyte is detected by its absorbance of UV light at a specific wavelength, typically around 254 nm. nih.govpsu.edu

HPLC-UV methods have been successfully validated for the simultaneous determination of Diuron and its metabolites, including this compound, in soil and other matrices. nih.govscienceopen.comscielo.br These methods are often characterized by their simplicity, precision, and good linearity over a range of concentrations. nih.govscienceopen.comscielo.br For soil samples, a simple solid-liquid extraction can be employed without the need for a preconcentration step. nih.govscielo.br The separation is typically achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govscienceopen.comscielo.br

Table 2: HPLC-UV Method Parameters for this compound Analysis in Soil

| Parameter | Value | Reference |

| Column | C18 | nih.govscienceopen.comscielo.br |

| Mobile Phase | Acetonitrile and Water (45:55 v/v) | nih.govscienceopen.comscielo.br |

| Flow Rate | 0.86 mL/min | nih.govscienceopen.comscielo.br |

| Detection Wavelength | 254 nm | nih.govpsu.edu |

| Analysis Time | < 11 minutes | nih.govscienceopen.comscielo.br |

| Recovery | > 90% | nih.govscienceopen.comscielo.br |

| Linearity (R²) | > 0.99 | nih.govscienceopen.comscielo.br |

Spectroscopic Analytical Approaches

Spectroscopic methods provide valuable information about the chemical structure and can be used for both qualitative and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Photoproducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its transformation products, particularly photoproducts. nih.gov ¹H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the confirmation of its structure. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectrum, the precise arrangement of atoms can be determined. This is crucial for identifying the products formed during photodegradation studies of the parent compound, Diuron.

Derivative Spectrophotometry for Mixture Analysis

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands, making it suitable for the analysis of mixtures containing this compound without prior separation. tandfonline.comrsc.orgscholarsresearchlibrary.com By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, and broad background interference can be reduced. tandfonline.com This method has been successfully applied to the simultaneous determination of Diuron and other pesticides in mixtures. tandfonline.com The zero-crossing technique in derivative spectrophotometry is particularly useful for quantifying individual components in a mixture. rsc.org

Sample Preparation and Extraction Strategies

The primary challenge in analyzing DCPMU lies in its extraction from complex matrices where it may be present at trace levels. Effective sample preparation is therefore a critical step to isolate the analyte, remove interfering substances, and preconcentrate it to a level suitable for instrumental analysis.

Solid-phase extraction (SPE) is a widely employed technique for the extraction and preconcentration of DCPMU from aqueous samples. mdpi.comnih.gov The method relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

Offline SPE Procedures:

For the analysis of DCPMU in water, reversed-phase SPE cartridges, particularly those packed with C18 (octadecyl) bonded silica, are commonly utilized. mn-net.comthermofisher.com A typical offline SPE procedure involves the following steps:

Conditioning: The C18 cartridge is first conditioned with an organic solvent like methanol (B129727), followed by reagent water. This step activates the sorbent and ensures reproducible retention of the analyte. cornell.edu

Sample Loading: The water sample, often acidified to a pH below 3 with an acid such as trifluoroacetic acid (TFA) or formic acid, is then passed through the conditioned cartridge. The acidic conditions help to ensure that DCPMU is in its non-ionized form, promoting its retention on the nonpolar C18 stationary phase. cornell.edu

Washing: The cartridge is washed with a weak solvent mixture, such as 5% methanol in water, to remove any co-adsorbed interfering substances. cornell.edu

Elution: The retained DCPMU is then eluted from the cartridge using a small volume of a strong organic solvent or a solvent mixture, such as acetonitrile/water or methanol. thermofisher.comcornell.edu This eluate, containing the concentrated analyte, is then typically evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis. epa.gov

The efficiency of the SPE process is influenced by several factors, including the type and amount of sorbent, the pH of the sample, the flow rate of the sample and elution solvents, and the volume of the elution solvent. Optimization of these parameters is crucial for achieving high recovery rates. mdpi.com

Online Automated SPE Methods:

To enhance sample throughput, reduce manual labor, and improve reproducibility, automated online SPE systems have been developed. nih.govresearchgate.net These systems integrate the extraction process directly with the analytical instrument, typically a high-performance liquid chromatography (HPLC) system. youtube.com In an online SPE-HPLC setup, the sample is automatically loaded onto a small pre-column (or cartridge), which is then switched into the mobile phase flow of the HPLC system to elute the trapped analytes directly onto the analytical column for separation and detection. nih.govyoutube.comnih.gov This approach minimizes sample handling and potential for contamination. nih.govresearchgate.net

Studies on phenylurea herbicides have demonstrated the effectiveness of online SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov For instance, an online method using a 1 mL water sample injection showed good reproducibility with relative standard deviations (RSD) of less than 12% for the target analytes. researchgate.net The use of advanced techniques like turbulent flow chromatography can further enhance the efficiency of online SPE by allowing for the direct injection of large volumes of untreated samples. nih.gov

Table 1: Example of Offline Solid-Phase Extraction Parameters for DCPMU

| Parameter | Condition | Reference |

| Sorbent | C18 | mn-net.com |

| Sample Volume | 500 mL | mn-net.com |

| Sample pH | 6-7 | mn-net.com |

| Conditioning Solvent | 2 x 6 mL dichloromethane-acetone (1:1, v/v), then 6 mL methanol | mn-net.com |

| Elution Solvent | Dichloromethane-acetone | mn-net.com |

Method Validation and Collaborative Study Protocols

The validation of analytical methods is essential to ensure the reliability and comparability of data. Method validation for DCPMU typically involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). scielo.br

An independent laboratory validation (ILV) of an analytical method for diuron and its metabolites, including DCPMU, in water demonstrated the robustness of the method. epa.govregulations.gov The method utilized SPE for sample preparation followed by LC-MS/MS for analysis. The validation was performed in both surface water and groundwater matrices. regulations.gov

Key Findings from an Independent Laboratory Validation Study:

Accuracy and Precision: The ILV demonstrated satisfactory accuracy and precision for DCPMU. regulations.gov In one study, the mean recovery of DCPMU from fortified soil samples was 92.1%, with a coefficient of variation (CV) of 1.15% for repeatability and 3.34% for intermediate precision. scielo.br

Linearity: The method showed good linearity over the tested concentration range. regulations.gov

Limit of Quantification (LOQ): The LOQ for DCPMU in water was established at 0.05 µg/L. epa.gov In soil, a validated method achieved an LOQ of 0.010 mg/kg. epa.gov

Specificity: The use of LC-MS/MS provides high specificity, allowing for the unambiguous identification and quantification of DCPMU even in complex matrices. epa.govregulations.gov However, matrix interferences can still occur and need to be carefully evaluated. regulations.gov

Collaborative Study Protocols:

For environmental contaminants like DCPMU, collaborative studies help to ensure that different laboratories can produce comparable data, which is essential for regulatory monitoring and risk assessment. The protocols for such studies often follow internationally recognized guidelines to ensure a standardized approach.

Table 2: Performance Data from Method Validation Studies for DCPMU

| Matrix | Analytical Method | LOQ | Mean Recovery (%) | RSD (%) | Reference |

| Water | SPE-LC/MS/MS | 0.05 µg/L | Not specified | Not specified | epa.gov |

| Soil | SPE-LC/MS/MS | 0.010 mg/kg | 92.1 | 1.15 (repeatability) | scielo.br |

| Soil | SPE-LC/MS/MS | 0.010 mg/kg | Not specified | Not specified | epa.gov |

Mechanisms of Action and Biological Interactions of 1 3,4 Dichlorophenyl 3 Methylurea

Biochemical Mode of Action as a Photosystem II Inhibitor (in relation to parent herbicides)

1-(3,4-Dichlorophenyl)-3-methylurea, also known as monomethyldiuron or DCPMU, is a principal metabolite of the herbicide diuron (B1670789). smolecule.comnih.gov Its primary biochemical mode of action, similar to its parent compound, is the inhibition of photosynthesis. smolecule.comatamanchemicals.com This action specifically targets Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. ucanr.edunih.gov

The compound acts as a specific and sensitive inhibitor of PSII by blocking the QB plastoquinone (B1678516) binding site on the D1 protein. atamanchemicals.comucanr.educhemeurope.com This binding event disrupts the photosynthetic electron transport chain, preventing the flow of electrons from PSII to plastoquinone. atamanchemicals.comchemeurope.com The interruption of this electron flow halts the production of ATP and NADPH, which are essential energy-carrying molecules required for the plant's conversion of light energy into chemical energy and for carbon fixation in the Calvin cycle. atamanchemicals.comchemeurope.com

While it effectively shuts down electron flow from PSII, it does not directly affect Photosystem I or other photosynthetic processes like light absorption. chemeurope.com However, the blockage of electron transport in PSII leads to the formation of highly reactive molecules. These molecules initiate a cascade of reactions that cause the destruction of lipid and protein membranes, resulting in membrane leakage and the rapid disintegration of cells and their organelles. ucanr.edu This process of photooxidation, particularly the degradation of chlorophyll (B73375) and carotenoid pigments, is a key factor in the phytotoxicity induced by the compound. oregonstate.edu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Molecular Descriptors with Biological Effects

Quantitative structure-activity relationship (QSAR) studies are utilized to correlate the molecular structure of compounds like this compound with their biological and environmental effects. nih.gov These studies help in understanding how variations in chemical structure influence toxicity and mode of action.

For instance, QSAR analysis has been employed to compare the toxicity of diuron and its transformation products, including this compound (DCPMU), in different organisms. nih.gov In algae, primary transformation products like DCPMU were identified as specific toxicants, while in the non-target organism Daphnia magna, they acted as baseline toxicants. nih.gov The subsequent degradation to 3,4-dichloroaniline (B118046) resulted in detoxification in algae but an increase in toxicity in daphnids, where it exhibited a specific mode of action. nih.gov

Predictive Modeling for Environmental and Biological Interactions

Predictive modeling based on QSAR helps in assessing the environmental fate and potential risks of this compound and its parent compound, diuron. These models can estimate the compound's behavior in different environmental compartments and its interactions with biological systems. nih.govcambridge.org

For example, multiple regression analysis has been used to evaluate the influence of environmental factors on the efficacy of diuron. cambridge.org Factors such as rainfall, soil pH, organic matter content, and temperature significantly affect its weed control performance. cambridge.org Such predictive models are valuable tools for environmental risk assessment and for optimizing the use of the parent herbicide. cambridge.orgnih.gov

Cellular and Molecular Effects in Exposed Organisms (e.g., DNA fragmentation, acetylcholinesterase activity)

Exposure to this compound and its parent compound, diuron, can lead to various cellular and molecular effects in non-target organisms.

In the nematode Caenorhabditis elegans, exposure to diuron and its metabolites, including this compound (DCPMU) and 3,4-dichloroaniline (DCA), resulted in increased lethality at higher concentrations. nih.gov While no significant increase in reactive oxygen and nitrogen species (RONS) was observed, glutathione (B108866) (GSH) levels were elevated upon treatment with diuron and DCA, suggesting an attempt to restore redox balance. nih.gov Furthermore, all tested chemicals impaired ATP levels, indicating mitochondrial dysfunction, and induced dopaminergic neurotoxicity. nih.gov

In goldfish (Carassius auratus), exposure to diuron at a concentration of 500 µg/L led to a significant inhibition of brain acetylcholinesterase (AChE) activity. nih.gov AChE is a crucial enzyme in the nervous system, and its inhibition can have neurotoxic effects.

Mechanisms of Differential Tolerance and Resistance in Biological Systems

Organisms exhibit varying degrees of tolerance and can develop resistance to this compound and its parent herbicide, diuron, through several mechanisms.

One primary mechanism of resistance in weeds involves mutations in the psbA gene, which codes for the D1 protein in Photosystem II. These mutations alter the herbicide's binding site, reducing its inhibitory effect.

In fungi, such as the white-rot fungus Ganoderma lucidum, tolerance is associated with the ability to degrade the compound. nih.gov G. lucidum can remove a significant portion of diuron from a culture medium, metabolizing it to DCPMU and 3,4-dichlorophenylurea (DCPU). nih.gov This degradation process involves both intracellular enzymes, like cytochrome P450, and extracellular enzymes, such as laccase. nih.gov The fungus also shows an increased activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase in the presence of diuron, suggesting a response to oxidative stress. nih.gov

Bacteria isolated from soil with a history of herbicide application have also demonstrated the ability to degrade diuron. nih.gov Some bacterial strains, like Stenotrophomonas acidaminiphila and Bacillus cereus, can degrade a high percentage of diuron, breaking it down into metabolites including DCPMU, DCPU, and 3,4-dichloroaniline. nih.gov These microorganisms employ different metabolic pathways, such as alkylation, dealkylation, and dehalogenation, to detoxify the compound. nih.gov

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| This compound | This compound |

| Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea |

| Monomethyldiuron | This compound |

| DCPMU | This compound |

| DCPU | 1-(3,4-dichlorophenyl)urea (B109879) |

| 3,4-dichloroaniline | 3,4-dichloroaniline |

| MCPDMU | 3-(3-chlorophenyl)-1,1-dimethylurea |

| Atrazine | 6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine |

| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea |

| Linuron (B1675549) | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |

| Propanil | N-(3,4-dichlorophenyl)propanamide |

| Metaflumizone | (E,Z)-2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-(4-trifluoromethoxyphenyl)hydrazinecarboxamide |

| Indoxacarb | (S)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e] ucanr.eduoregonstate.edunih.govoxadiazine-4a(3H)-carboxylate |

| Abamectin | A mixture of avermectin (B7782182) B1a and avermectin B1b |

| Beta-cypermethrin | A mixture of two enantiomeric pairs of cypermethrin |

| Chlorantraniliprole | 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide |

| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate |

| Nicosulfuron | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylnicotinamide |

| Bentazon | 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| Terbuthylazine | N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine |

| Metribuzin | 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |

| Metobromuron | 3-(4-bromophenyl)-1-methoxy-1-methylurea |

| Bromacil | 5-bromo-3-sec-butyl-6-methyluracil |

| Hexazinone | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione |

| Tebuthiuron | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |

| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile |

| Pyridate | O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate |

| Ametryne | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine |

| Zinc pyrithione | bis(1-hydroxy-2(1H)-pyridinethionato-O,S)-zinc |

| Irgarol 1051 | N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine |

| Tributyl tin | Tributyltin |

Remediation and Mitigation Strategies for Environmental Contamination by 1 3,4 Dichlorophenyl 3 Methylurea

Bioremediation Approaches

Bioremediation harnesses biological processes to break down environmental pollutants. For 1-(3,4-Dichlorophenyl)-3-methylurea, this primarily involves the use of plants and microorganisms that can metabolize the herbicide into less harmful substances. nih.gov

Phytoremediation Technologies

Phytoremediation is an environmental remediation strategy that utilizes plants to decontaminate soil, water, and air.

Genetic engineering offers a promising avenue to enhance the phytoremediation capabilities of plants and microalgae for recalcitrant compounds like this compound. By introducing specific genes that code for degradative enzymes, scientists can create organisms with a heightened ability to break down this herbicide.

A notable example involves the expression of a cytochrome P450 enzyme, P450 BM3 MT35, in both bacteria and microalgae. In one study, transgenic Bacillus megaterium expressing this enzyme degraded 23% of the available this compound within 24 hours, reaching 65% degradation after five days in a nutrient-rich broth. researchgate.net The same enzyme expressed in the chloroplasts of the microalga Chlamydomonas reinhardtii resulted in a 52% degradation of the herbicide, a significant increase compared to the 6% degradation observed in wild-type strains. researchgate.net These findings underscore the potential of genetically engineered organisms for the enhanced treatment of contaminated wastewater. researchgate.net

Table 1: Degradation of this compound by Transgenic Organisms

| Transgenic Organism | Gene/Enzyme Expressed | Medium | Degradation | Time Frame |

| Bacillus megaterium | P450 BM3 MT35 | Terrific Broth (TB) | 65% | 5 days |

| Bacillus megaterium | P450 BM3 MT35 | Synthetic Wastewater | 45% | Not specified |

| Bacillus megaterium | P450 BM3 MT35 | Municipal Wastewater | 15% | Not specified |

| Chlamydomonas reinhardtii | P450 BM3 MT35 | Not specified | 52% | Not specified |

| Wild-Type C. reinhardtii | - | Not specified | 6% | Not specified |

Data sourced from research on transgenic expression of cytochrome P450. researchgate.net

The synergy between plants and microorganisms in the rhizosphere (the soil region around plant roots) can significantly enhance the degradation of persistent herbicides. While specific studies focusing solely on combined plant-microbe strategies for this compound are emerging, the principle is well-established for other pollutants. Plants can release exudates that stimulate microbial activity, while microorganisms can break down complex pollutants into forms that are more easily taken up and metabolized by the plant. This collaborative effort can lead to more complete and faster remediation than either plants or microbes could achieve alone.

Microbial Bioaugmentation for Enhanced Degradation

Bioaugmentation involves the introduction of specific, highly efficient microorganisms into a contaminated environment to enhance the degradation of target pollutants. frontiersin.org This strategy has shown considerable promise for sites contaminated with this compound. nih.gov

Researchers have isolated and identified numerous bacterial strains capable of degrading this herbicide. frontiersin.org A mixed culture of three bacterial strains—Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK—isolated from sugarcane soil, was able to completely degrade this compound at a concentration of 20 mg/L within 48 hours in a liquid medium. nih.govresearchgate.net The degradation process resulted in the formation of several metabolites, including this compound (DCPMU), 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govresearchgate.net

Another effective microbial consortium consisted of Arthrobacter sulfonivorans, Variovorax soli, and an Advenella sp. nih.gov This three-member consortium achieved complete mineralization of the herbicide in a solution where it was the sole carbon source. nih.gov When tested in soil suspensions, the consortium was able to mineralize a significant portion of the herbicide, with rates ranging from 22.9% to 69.0%, depending on the soil properties. nih.gov

The immobilization of bacterial cultures on substrates like rice straw has also been shown to enhance degradation. dthujs.vn A mixed culture of Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK immobilized on rice straw showed an increasing specific degradation rate over several cycles, from 0.38 ± 0.03 mg/L in the first cycle to 0.98 ± 0.10 mg/L in the fourth cycle. dthujs.vn

Table 2: Microbial Cultures for the Degradation of this compound

| Microbial Strain(s) | Degradation Efficiency | Time Frame | Key Metabolites |

| Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK | 100% (at 20 mg/L) | 48 hours | DCPMU, DCPU, 3,4-DCA |

| Arthrobacter sulfonivorans, Variovorax soli, Advenella sp. | 98.8% mineralization (in solution) | A few days | Complete mineralization |

| Stenotrophomonas acidophila TD4.7 | 87% | 5 days | DCPMU, DCPU, 3,4-DCA, 3,4-CAC, 4-CA, 4-CAC, Aniline |

| Bacillus cereus TD4.31 | 68% | 5 days | DCPMU, DCPU, 3,4-DCA, 3,4-CAC, 4-CA, 4-CAC, Aniline |

| Pluteus cubensis SXS 320 | 96.8% | 20 days | No detectable residues |

| Pycnoporus sanguineus MCA 16 | 56% | 40 days | DCPU, DCPMU |

Data compiled from various studies on microbial degradation. nih.govnih.govresearchgate.netnih.govnih.gov

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). scilit.comnih.gov These processes are particularly effective for the degradation of persistent and toxic pollutants like this compound. u-szeged.hu

Application of Electrochemical Methods

Electrochemical Advanced Oxidation Processes (EAOPs) represent a promising technology for the decontamination of water containing this compound. nih.gov These methods involve the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the surface of an electrode. scilit.com

One study investigated the degradation of this herbicide using a graphite (B72142) sheet anode and a stainless steel cathode in a microscale-based reactor. scilit.com The results showed that approximately 90% degradation could be achieved within a residence time of 100 seconds with an applied direct current of 1 mA. scilit.comresearchgate.net The degradation was found to be more effective under acidic conditions. researchgate.net

Another approach is anodic oxidation on a mixed metal oxide (MMO) anode, such as Ti/Ru₀.₃Ti₀.₇O₂. mdpi.com Research has shown that the degradation follows first-order kinetics, with the highest capacity achieved at a current density of 40 mA cm⁻² and an initial herbicide concentration of 38 mg L⁻¹. mdpi.com However, from an efficiency and energy consumption perspective, operating at a lower current density of 10 mA cm⁻² was found to be more favorable. mdpi.com

The electro-Fenton process, another EAOP, has also been successfully applied. This method utilizes Fenton's reagent (Fe²⁺/H₂O₂), which is electrochemically generated to produce hydroxyl radicals. researchgate.net The rate of degradation in this process is dependent on the number of chlorine substituents on the aromatic ring of the phenylurea herbicide. researchgate.net

Table 3: Performance of Electrochemical AOPs for this compound Degradation

| Electrochemical Method | Anode/Cathode | Key Findings |

| EAOP in Microreactor | Graphite/Stainless Steel | ~90% degradation in 100 seconds at 1 mA. scilit.comresearchgate.net |

| Anodic Oxidation | Ti/Ru₀.₃Ti₀.₇O₂ MMO | Highest capacity at 40 mA cm⁻², most efficient at 10 mA cm⁻². mdpi.com |

| Electro-Fenton | Not specified | Degradation rate depends on chlorine substitution on the aromatic ring. researchgate.net |

| E-PDS | Iron-copper-graphite | Strong activation of persulfate radical accelerates degradation. nih.gov |

Data sourced from studies on electrochemical degradation. nih.govscilit.comresearchgate.netmdpi.comresearchgate.net

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| Diuron (B1670789) | 1-(3,4-Dichlorophenyl)-3,3-dimethylurea |

| DCPMU | This compound |

| DCPU | 1-(3,4-dichlorophenyl)urea |

| 3,4-DCA | 3,4-dichloroaniline |

| 3,4-CAC | 3,4-dichloroacetanilide |

| 4-CA | 4-chloroaniline |

| 4-CAC | 4-chloroacetanilide |

| Aniline | Aniline |

| Fenuron | 3-phenyl-1,1-dimethylurea |

| Monuron (B1676734) | 3-(4-chlorophenyl)-1,1-dimethylurea |

| Atrazine | 1-Chloro-3-ethylamino-5-isopropylamino-2,4,6-triazine |

| Endosulfan | 6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine 3-oxide |

| Phenol | Phenol |

| Polychlorinated biphenyls | Polychlorinated biphenyls |

| Aliphatic hydrocarbons | Aliphatic hydrocarbons |

| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate |

| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid |

Sustainable Management Practices to Reduce Environmental Loading

Reducing the environmental footprint of this compound relies heavily on the implementation of sustainable management practices. These strategies aim to prevent the herbicide from reaching non-target areas, particularly water bodies, by controlling runoff and spray drift.

Runoff and Erosion Control: To minimize runoff, application rates can be reduced, or methods like spot spraying or banded applications can be used instead of broadcast applications. cloudfront.net It is crucial to avoid applying diuron on impervious surfaces or when heavy rainfall is predicted. cloudfront.net Applications should be made when soils have some moisture but are not fully saturated to prevent runoff-generating conditions. cloudfront.net Sound erosion control practices are fundamental to reducing the movement of diuron into surface water. epa.gov

Spray Drift Management: Spray drift can be significantly reduced by selecting appropriate application methods and adhering to specific environmental conditions. Key practices include:

Application Method : Ground application is preferred over aerial application. cloudfront.net

Application Height : Spraying at the lowest feasible height minimizes wind exposure. cloudfront.net

Wind Speed : Applications should only occur when wind speeds are moderate, typically between 2 and 10 mph, and blowing away from sensitive areas like streams. cloudfront.net

Setbacks : Establishing untreated buffer zones or setbacks next to aquatic habitats is highly effective. For instance, 60-foot setbacks for ground applications can reduce drift by 97-99%. cloudfront.net

Technology : Using drift-reduction technology such as shields, precision sprayers, and coarse-droplet nozzles is recommended. cloudfront.net

Agricultural Best Practices: Integrated weed management strategies can decrease the reliance on herbicides like diuron. These include:

Alternative Weed Control : Using mulches (e.g., 3-4 inches of wood chips) or planting cover crops can suppress weeds and improve water infiltration. cloudfront.net Other non-herbicidal methods include mowing, shallow cultivation, and flameweeding. cloudfront.net

Crop Rotation : Alternating crops disrupts weed cycles. cloudfront.net For example, rotating slow-developing crops with weed-suppressing ones can be effective. cloudfront.net

Soil and Seed Management : Preparing a proper seedbed is essential, as cloddy or compacted ground can lead to improper seed planting and potential crop injury from the herbicide. alligare.comepa.gov Using high-quality, certified seed with low weed content helps prevent the introduction of new weed problems. cloudfront.net

Table 3: Summary of Sustainable Management Practices for Diuron

| Practice Category | Specific Action | Reference |

| Runoff & Erosion Control | Reduce application rates; use spot or banded spraying. | cloudfront.net |

| Avoid application on impervious or saturated soils. | cloudfront.net | |

| Do not apply if runoff-generating rain is forecast within 48 hours. | cloudfront.net | |

| Spray Drift Management | Prefer ground application over aerial application. | cloudfront.net |

| Apply only when wind is between 2-10 mph and away from water bodies. | cloudfront.net | |

| Use untreated setbacks (e.g., 60 ft for ground application). | cloudfront.net | |

| Utilize drift-reduction nozzles and shields. | cloudfront.net | |

| Agricultural Practices | Employ mulching and cover crops. | cloudfront.net |

| Practice crop rotation to disrupt weed cycles. | cloudfront.net | |

| Use alternative weed control like mowing or flameweeding. | cloudfront.net | |

| Ensure proper seedbed preparation. | alligare.comepa.gov | |

| Regulatory Compliance | Adhere to all label instructions and restrictions. | cloudfront.net |

| Cease use on terminated crops and sites. | arviatechnology.com |

Future Research Directions and Unaddressed Challenges in 1 3,4 Dichlorophenyl 3 Methylurea Studies

Elucidation of Comprehensive Long-Term Environmental Fate in Complex Ecosystems

While the primary degradation pathways of Diuron (B1670789) are known, more research is needed to understand its long-term fate in complex, real-world ecosystems. researchgate.net This includes studying its persistence and transformation in various soil types and aquatic sediments over extended periods, as well as the long-term behavior of its primary metabolites, which can also be persistent and toxic. researchgate.net

Development of Integrated Ecotoxicological Models for Predictive Risk Assessment